molecular formula C19H12BrCl2N5O2 B2809462 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 1326909-53-8

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2809462
CAS No.: 1326909-53-8
M. Wt: 493.14
InChI Key: WHVBXWKPUTWXBW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at the 2-position with a 4-bromophenyl group and an acetamide moiety linked to a 3,5-dichlorophenyl group. Its molecular formula is C₂₀H₁₄BrCl₂N₅O₂, with an approximate molecular weight of 507.1 g/mol (calculated). While direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs (e.g., pyrazolo-triazine derivatives) are explored in medicinal chemistry for kinase inhibition and other therapeutic targets .

Properties

CAS No.

1326909-53-8

Molecular Formula

C19H12BrCl2N5O2

Molecular Weight

493.14

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C19H12BrCl2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-13(21)5-14(22)7-15/h1-8,10H,9H2,(H,24,28)

InChI Key

WHVBXWKPUTWXBW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the bromophenyl and dichlorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on core structure, substituents, and physicochemical properties:

Compound Name & Source Core Structure Pyrazolo-Triazine Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Bromophenyl) N-(3,5-Dichlorophenyl) 507.1 High lipophilicity due to halogenated aryl groups; potential for strong hydrophobic interactions in binding pockets.
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Bromophenyl) N-(3-Methoxybenzyl) 468.31 Methoxy group improves solubility but reduces lipophilicity; may alter binding kinetics.
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Methoxyphenyl) N-(4-Chlorobenzyl) ~438.9 Methoxy substituent increases electron density, potentially enhancing π-π stacking; lower molecular weight may improve bioavailability.

Structural and Functional Insights

Halogen vs. Methoxy Substituents :

  • The target compound’s 3,5-dichlorophenyl group increases steric bulk and lipophilicity compared to the 3-methoxybenzyl group in the compound. This difference could enhance binding to hydrophobic enzyme pockets but reduce solubility .
  • The 4-bromophenyl group (common in the target and compound) may facilitate π-π interactions in aromatic-rich binding sites, a feature absent in the 4-methoxyphenyl analog from .

Impact of Acetamide Linker :

  • The N-(3,5-dichlorophenyl) acetamide in the target compound introduces two electronegative chlorine atoms, likely improving metabolic stability but increasing molecular weight compared to N-(4-chlorobenzyl) () .

Synthetic Considerations: Compounds in (e.g., N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide) share synthetic routes involving coupling reactions with high purity (>95%), suggesting similar methods could apply to the target compound .

Research Findings and Implications

Therapeutic Potential: While the target compound’s exact biological activity is undocumented, analogs like Goxalapladib () with acetamide linkages and halogenated aryl groups are investigated for atherosclerosis, hinting at possible shared targets .

Solubility-Bioavailability Trade-off :

  • The dichlorophenyl group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs, necessitating formulation optimization for in vivo studies .

Future Directions :

  • Comparative studies measuring binding affinity (e.g., kinase inhibition assays) and pharmacokinetic parameters (e.g., logP, solubility) are critical to validate structure-activity relationships.

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